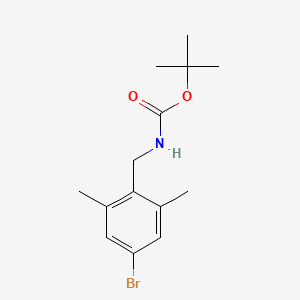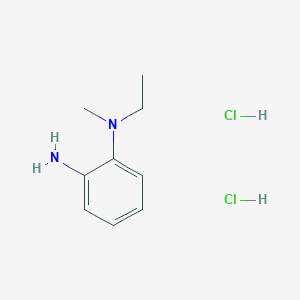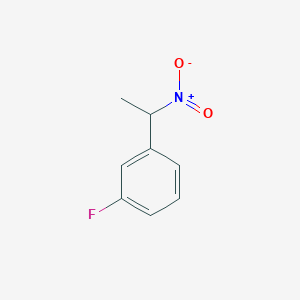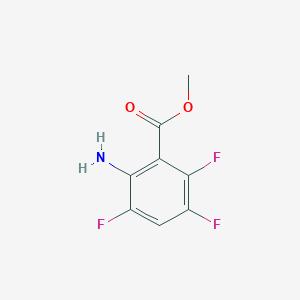![molecular formula C12H22BNO2 B15306928 (3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B15306928.png)
(3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine is a chemical compound that belongs to the class of organoboron compounds It features a piperidine ring substituted with a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine typically involves the reaction of piperidine derivatives with boronic acid or boronate esters. One common method is the condensation reaction between piperidine-3-carbaldehyde and tetramethyl-1,3,2-dioxaborolane under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to form the corresponding piperidine derivative.
Substitution: The boronate ester group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Palladium catalysts in the presence of base, such as potassium carbonate, in organic solvents like toluene or ethanol.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine compounds, depending on the coupling partner used.
Scientific Research Applications
(3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for various enzymes and receptors.
Material Science: Utilized in the synthesis of boron-containing polymers and materials with unique electronic properties.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.
Mechanism of Action
The mechanism of action of (3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through its boronate ester group. This interaction can inhibit the activity of the target protein, leading to therapeutic effects. The boronate ester group can also form reversible covalent bonds with nucleophilic residues in proteins, such as serine or threonine, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-[(dimethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine
- (3E)-3-[(trimethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine
- (3E)-3-[(tetraethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine
Uniqueness
(3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The tetramethyl substitution on the boronate ester group enhances its stability and reactivity, making it a valuable intermediate in various chemical transformations. Additionally, its ability to participate in a wide range of reactions, such as oxidation, reduction, and substitution, makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C12H22BNO2 |
|---|---|
Molecular Weight |
223.12 g/mol |
IUPAC Name |
(3E)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine |
InChI |
InChI=1S/C12H22BNO2/c1-11(2)12(3,4)16-13(15-11)8-10-6-5-7-14-9-10/h8,14H,5-7,9H2,1-4H3/b10-8+ |
InChI Key |
UQEQCMGUFUZYKQ-CSKARUKUSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/2\CCCNC2 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(2-bromo-5-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B15306864.png)
![3-[4-(Difluoromethyl)phenyl]-5-methylaniline](/img/structure/B15306881.png)

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride](/img/structure/B15306898.png)




![1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B15306914.png)
![5-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B15306931.png)
![2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid hydrochloride](/img/structure/B15306938.png)

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-fluoro-1-benzothiophen-3-yl)propanoicacid](/img/structure/B15306948.png)
